molecular formula C18H29N5O7 B1229450 Hydroxyaldol-histidine CAS No. 57944-40-8

Hydroxyaldol-histidine

Cat. No.: B1229450
CAS No.: 57944-40-8
M. Wt: 427.5 g/mol
InChI Key: ZNGHQRPBUWYFHI-YFHOEESVSA-N
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Future Directions

While specific future directions for Hydroxyaldol-histidine are not available, there is a general interest in advancing covalent drug discovery beyond cysteine labeling, and histidine targeting is believed to play an important future role . Clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyaldol-histidine is synthesized through the enzymatic conversion of the ε-amino groups of selected lysyl and hydroxylysyl residues to the aldehydes, allysine, and hydroxyallysine. These aldehydes then combine with the side chains of lysine, hydroxylysine, or histidine to produce the characteristic crosslink . The reaction conditions typically involve enzymatic digestion, such as tryptic digestion, followed by isolation and purification of the resulting peptides.

Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its recent discovery and the complexity of its synthesis. Most of the production is carried out in research laboratories using enzymatic digestion and peptide isolation techniques .

Chemical Reactions Analysis

Types of Reactions: Hydroxyaldol-histidine primarily undergoes condensation reactions, where aldehyde groups react with amino groups to form stable crosslinks. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The formation of this compound involves the use of enzymes such as lysyl oxidase, which catalyzes the conversion of lysine residues to allysine and hydroxyallysine. The reaction conditions include enzymatic digestion, typically at physiological pH and temperature .

Major Products: The major product of the condensation reaction involving allysine, hydroxyallysine, and histidine is this compound itself. This compound forms stable crosslinks within collagen fibrils, contributing to their structural integrity .

Mechanism of Action

Hydroxyaldol-histidine exerts its effects by forming stable intermolecular crosslinks within collagen fibrils. The mechanism involves the enzymatic conversion of lysine residues to allysine and hydroxyallysine, followed by condensation with histidine residues. These crosslinks enhance the tensile strength and structural integrity of collagen, making it more resistant to mechanical stress .

Properties

IUPAC Name

(5Z)-2,10-diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O7/c19-13(16(25)26)3-1-10(5-12(24)2-4-14(20)17(27)28)7-23-8-11(22-9-23)6-15(21)18(29)30/h7-9,12-15,24H,1-6,19-21H2,(H,25,26)(H,27,28)(H,29,30)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGHQRPBUWYFHI-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C=C(CCC(C(=O)O)N)CC(CCC(C(=O)O)N)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CN1/C=C(/CCC(C(=O)O)N)\CC(CCC(C(=O)O)N)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57944-40-8
Record name Hydroxyaldol-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyaldol-histidine
Reactant of Route 2
Hydroxyaldol-histidine
Reactant of Route 3
Hydroxyaldol-histidine
Reactant of Route 4
Hydroxyaldol-histidine
Reactant of Route 5
Hydroxyaldol-histidine
Reactant of Route 6
Hydroxyaldol-histidine

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